Cinchophen hydriodide
Description
Contextualization of Quinolines as Fundamental Heterocyclic Systems
Quinoline (B57606) is a nitrogen-containing heterocyclic aromatic compound with the chemical formula C₉H₇N. sci-hub.segcwgandhinagar.com Structurally, it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a system also known as benzo[b]pyridine. sci-hub.segcwgandhinagar.com This fusion of two aromatic rings imparts a unique electronic and chemical character to the molecule. As a weak tertiary base, quinoline readily forms salts with acids. sci-hub.senih.gov
The quinoline scaffold is a privileged structure in chemistry, found in various natural products, most notably the Cinchona alkaloids. sci-hub.senih.gov The system can undergo both electrophilic and nucleophilic substitution reactions. sci-hub.segcwgandhinagar.com Electrophilic substitutions typically occur on the benzene ring, while the electron-deficient pyridine ring is more susceptible to nucleophilic attack, generally at positions 2 or 4. gcwgandhinagar.com The versatility of the quinoline ring system and the ability to functionalize it through numerous synthetic methods have made it a significant motif in the development of new chemical entities. sci-hub.sersc.org
Chemical Significance of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen) in Organic Synthesis
Cinchophen (B1669042), chemically known as 2-phenylquinoline-4-carboxylic acid, is a prominent derivative of quinoline. drugfuture.com Its structure features a phenyl group at the 2-position and a carboxylic acid group at the 4-position of the quinoline core. drugfuture.com This arrangement provides multiple reactive sites for further chemical modification.
The synthesis of cinchophen and its derivatives has been a subject of considerable interest in organic chemistry. Several methods have been established for its preparation. The most classic and widely cited method is the Doebner reaction, which involves a one-pot condensation of an aniline (B41778), an aldehyde (in this case, benzaldehyde), and pyruvic acid. drugfuture.comscientific.netwikipedia.org Another significant route is the Pfitzinger reaction, which utilizes isatin (B1672199) and an α-methyl ketone. drugfuture.comnih.gov Modern synthetic approaches have focused on improving these classic methods, for instance, by using catalysts like iron(III) trifluoromethanesulfonate (B1224126) to enhance reaction efficiency and yield under milder conditions. scientific.net The presence of the carboxylic acid and the phenyl-substituted quinoline core makes cinchophen a valuable starting material or intermediate for synthesizing more complex, poly-substituted quinoline structures. researchgate.netresearchgate.netresearchgate.net
Role of Hydriodide Salts in Organic Chemistry and Materials Science
Hydriodide refers to the salt formed from the reaction of a basic compound with hydroiodic acid (HI). In organic chemistry, the formation of hydriodide salts is a common strategy to modify the properties of a parent molecule. For organic bases, such as amines or nitrogen-containing heterocycles like quinoline, protonation by a strong acid like HI forms an ammonium (B1175870) or pyridinium-type salt. ontosight.ai
This salt formation can significantly alter physical properties, most notably solubility. Hydriodide salts are often more soluble in polar solvents, including water, compared to their free base counterparts. ontosight.ai They also serve as convenient sources for other chemical transformations. For example, N-iodomorpholine hydriodide is used as an electrophilic iodinating agent in organic synthesis. smolecule.com While hydrochloride salts are often preferred in some applications due to the lower molecular weight of the counter-ion, hydriodides are readily prepared intermediates. google.com For instance, a method exists for converting easily prepared hydriodide salts of S-methyl-isothiourea into the corresponding hydrochlorides. google.com
Cinchophen Hydriodide
This compound (CAS No. 132-59-2) is the salt resulting from the reaction of cinchophen (2-phenylquinoline-4-carboxylic acid) with hydroiodic acid. chemsrc.comchemsrc.com The formation of this salt occurs via the protonation of the basic nitrogen atom within the quinoline ring by the hydrogen ion from hydroiodic acid. This acid-base reaction transforms the neutral cinchophen molecule into a quinolinium iodide salt.
The primary structural difference between cinchophen and this compound is the presence of the protonated quinoline nitrogen and the associated iodide counter-ion. This modification is expected to increase the polarity of the compound, thereby enhancing its solubility in polar solvents relative to the parent cinchophen, which is practically insoluble in water. drugfuture.com
Below are data tables summarizing the chemical properties of the parent compound, Cinchophen, and key synthesis methods.
Table 1: Chemical and Physical Properties of Cinchophen
| Property | Value |
| IUPAC Name | 2-phenylquinoline-4-carboxylic acid |
| CAS Number | 132-60-5 |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molar Mass | 249.26 g/mol |
| Appearance | Needles or crystalline powder, turns yellow on exposure to light. drugfuture.comnih.gov |
| Melting Point | 213-216 °C |
| Solubility | Practically insoluble in water; 1 g dissolves in ~120 mL alcohol, ~100 mL ether, ~400 mL chloroform. drugfuture.com |
| Acidity (pKa) | 9.5 (basic) |
| Basicity (pKb) | 4.85 (acidic) |
Data sourced from multiple references. nih.govdrugfuture.comnih.gov
Table 2: Major Synthetic Routes to Cinchophen
| Reaction Name | Reactants | Conditions | Reference |
| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic Acid | Heating in absolute alcohol. | drugfuture.com |
| Pfitzinger Reaction | Isatinic acid, Acetophenone | Alcoholic potassium hydroxide (B78521) (KOH). | drugfuture.com |
| Catalyzed Doebner | Aniline, Benzaldehyde, Pyruvic Acid | Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] catalyst in ethanol (B145695). | scientific.net |
Properties
CAS No. |
132-59-2 |
|---|---|
Molecular Formula |
C14H14N3NaO5S2 |
Synonyms |
Cinchophen hydriodide |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Cinchophen Hydriodide
Historical Evolution of Cinchophen (B1669042) Synthesis
The foundational methods for synthesizing cinchophen and related quinoline-4-carboxylic acids are rooted in the late 19th-century discoveries of the Doebner and Pfitzinger reactions. These classical approaches have been the bedrock for quinoline (B57606) chemistry for over a century.
Classical Approaches: Doebner and Pfitzinger Reactions for Quinoline-4-carboxylic Acid Systems
The Doebner reaction , first described by Oskar Doebner in 1887, is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. google.comwikipedia.org In the specific case of cinchophen, aniline (B41778), benzaldehyde, and pyruvic acid are heated, typically in an ethanol (B145695) solution, to yield 2-phenylquinoline-4-carboxylic acid. guidechem.com The reaction serves as a versatile method for producing a variety of substituted quinoline-4-carboxylic acids. wikipedia.org
The Pfitzinger reaction , discovered by Wilhelm Pfitzinger in 1886, provides an alternative route. wikipedia.org This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgresearchgate.net The reaction of isatin with a suitable carbonyl compound under basic conditions leads to the formation of substituted quinoline-4-carboxylic acids. researchgate.net For cinchophen synthesis, this would involve the reaction of isatin with acetophenone.
Mechanism-Driven Improvements in Traditional Syntheses
Understanding the mechanisms of the Doebner and Pfitzinger reactions has been pivotal in developing improvements to these traditional syntheses. The Doebner reaction mechanism is believed to proceed through either an initial aldol (B89426) condensation of pyruvic acid and the aldehyde, followed by a Michael addition of aniline, or through the initial formation of a Schiff base from aniline and the aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org Both pathways converge at a common intermediate that then cyclizes and aromatizes to form the quinoline ring. wikipedia.org A significant drawback of the classical Doebner reaction is the formation of side products, such as diketo-pyrrolidine anil, which can decrease the yield of the desired cinchophen. google.com Improvements have focused on suppressing these side reactions by carefully controlling reaction conditions, such as the simultaneous addition of all three reactants to boiling alcohol, which has been shown to increase the yield of cinchophen. google.com
The mechanism of the Pfitzinger reaction begins with the hydrolysis of isatin's amide bond by a strong base to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound to form an imine and then an enamine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org A known issue with the Pfitzinger reaction is the potential for the formation of thick resins that can complicate the isolation of the product. researchgate.net A modified procedure where isatin is first reacted with the alkali to ensure complete ring-opening before the addition of the ketone has been shown to improve yields and reduce the formation of these resinous byproducts.
Contemporary Synthetic Strategies for Cinchophen and its Precursors
Modern synthetic chemistry has sought to enhance the synthesis of cinchophen and its precursors by focusing on efficiency, atom economy, and environmental sustainability. These contemporary strategies include the development of multi-component reactions, the use of catalysts, and the application of green chemistry principles.
Multi-component Reaction Development for Quinoline Ring Systems
The Doebner reaction is inherently a multi-component reaction (MCR), and recent advancements have focused on optimizing this process. One-pot MCRs are highly valued in modern organic synthesis for their efficiency and high atom economy. tandfonline.com Recent developments in the Doebner reaction have led to modified, eco-friendly, and efficient one-pot strategies for producing quinoline-4-carboxylic acids. tandfonline.comtandfonline.com These improved methods offer advantages such as milder reaction conditions, excellent conversion rates, a broad substrate scope, and shorter reaction times. tandfonline.comtandfonline.com For instance, a modified Doebner hydrogen transfer reaction has been developed that is effective for a wide range of substrates, including aryl amines with both electron-donating and electron-withdrawing groups. tandfonline.comtandfonline.com
Catalysis in Quinoline-4-carboxylic Acid Synthesis
Catalysis plays a crucial role in modernizing the synthesis of quinoline-4-carboxylic acids. Various catalysts have been employed to improve the efficiency and yield of Doebner-type reactions. For example, Brønsted acids like p-toluenesulfonic acid (p-TSA) have been shown to effectively catalyze the reaction in a dual green solvent system of water and ethylene (B1197577) glycol. tandfonline.comtandfonline.com Lewis acids, such as BF₃·THF, have also been found to be suitable for the synthesis of quinoline-4-carboxylic acids, particularly when using electron-deficient anilines which typically give low yields under traditional conditions. nih.govacs.org Furthermore, ytterbium perfluorooctanoate [Yb(PFO)₃] has been demonstrated as an efficient catalyst for the Doebner reaction in water, offering an environmentally benign process where the catalyst can be recycled. researchgate.net In a novel approach, ionically tagged magnetic nanoparticles with a urea (B33335) linker have been developed as a catalyst for the preparation of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions, showcasing high yields and the potential for catalyst recovery and reuse. acs.org
Table 1: Catalysts in Quinoline-4-carboxylic Acid Synthesis
| Catalyst | Reaction Type | Key Advantages |
| p-Toluenesulfonic acid (p-TSA) | Modified Doebner | High conversion, short reaction time, green solvent system. tandfonline.comtandfonline.com |
| Boron trifluoride etherate (BF₃·THF) | Modified Doebner | Effective for electron-deficient anilines. nih.govacs.org |
| Ytterbium perfluorooctanoate [Yb(PFO)₃] | Doebner | Environmentally benign (water solvent), recyclable catalyst. researchgate.net |
| Ionically tagged magnetic nanoparticles | Doebner | High yields, solvent-free, catalyst is recoverable and reusable. acs.org |
Green Chemistry Principles in Cinchophen Synthesis Optimization
The application of green chemistry principles to the synthesis of cinchophen and its derivatives aims to reduce the environmental impact of the chemical process. imist.ma This includes the use of environmentally friendly solvents, energy-efficient reaction conditions, and the development of one-pot procedures to minimize waste. imist.ma A significant advancement is the use of water as a solvent in the Doebner reaction, which is a much greener alternative to traditional organic solvents. researchgate.net The development of a modified Doebner hydrogen transfer reaction that utilizes a dual green solvent system of water and ethylene glycol is another example of this approach. tandfonline.comtandfonline.com Additionally, the use of recyclable catalysts, such as ytterbium perfluorooctanoate and magnetic nanoparticles, aligns with the principles of green chemistry by reducing catalyst waste. researchgate.netacs.org Microwave-assisted synthesis has also been explored as an energy-efficient method to accelerate the synthesis of quinoline derivatives. These green methodologies not only make the synthesis of cinchophen more sustainable but can also lead to improved yields and simpler reaction protocols.
Synthesis of Cinchophen Hydriodide: Salt Formation and Isolation
The synthesis of this compound is primarily a process of salt formation, leveraging the basic nature of the quinoline nitrogen atom within the Cinchophen structure. This is followed by isolation and purification, typically achieved through crystallization.
Acid-Base Reaction Pathways for Hydriodide Salt Formation
The formation of this compound is a classic acid-base reaction. libretexts.org Cinchophen, possessing a basic nitrogen atom in its quinoline ring system, acts as a Brønsted-Lowry base, capable of accepting a proton. libretexts.orgyoutube.com Hydriodic acid (HI) serves as the strong acid, donating a proton (H⁺).
The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the Cinchophen quinoline ring attacking the proton from hydriodic acid. khanacademy.org This proton transfer results in the formation of a positively charged quinolinium cation and the iodide anion (I⁻). The electrostatic attraction between these two ions constitutes the ionic bond of the this compound salt. This process is typically carried out in a suitable solvent that can dissolve the Cinchophen starting material and facilitate the ionic reaction.
Reaction Scheme:
C₁₆H₁₁NO₂ (Cinchophen) + HI (Hydriodic Acid) → [C₁₆H₁₂NO₂]⁺I⁻ (this compound)
This reaction is an equilibrium process, but the use of a strong acid like HI drives the equilibrium significantly towards the formation of the salt product. libretexts.org
Crystallization Techniques for this compound
Once the salt formation reaction is complete, the isolation and purification of this compound are crucial for obtaining a product of high purity. Crystallization is the most common and effective method for this purpose. uct.ac.za The choice of technique depends on the solubility characteristics of the salt in various solvents.
Key crystallization techniques applicable to this compound include:
Slow Cooling: A saturated solution of the crude this compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the salt drops, leading to the formation of well-defined crystals. uct.ac.za
Solvent Evaporation: The salt is dissolved in a volatile solvent in which it is soluble. The solvent is then allowed to evaporate slowly over time. As the solvent evaporates, the concentration of the salt increases, eventually reaching supersaturation and leading to crystal growth. This method is particularly useful for small quantities of the compound. unifr.ch
Vapor Diffusion: This technique involves dissolving the compound in a solvent to make a concentrated solution in a small, open container (e.g., a vial). This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. Vapors of the anti-solvent slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization. unifr.ch
Reactant Diffusion (or Layering): This method is suitable for in-situ salt formation and crystallization. A solution of Cinchophen in one solvent can be carefully layered on top of a solution of hydriodic acid in a denser, miscible solvent. Crystals of this compound form at the interface where the two reactants meet and react. unifr.ch
The quality and size of the resulting crystals can be influenced by factors such as the rate of cooling or evaporation, solvent purity, and the presence of nucleation sites. uct.ac.zaresearchgate.net Scratching the inside surface of the crystallization vessel can sometimes initiate crystal formation if it does not begin spontaneously. youtube.com
Interactive Table of Crystallization Techniques
| Technique | Principle | Typical Application |
|---|---|---|
| Slow Cooling | Solubility decreases as temperature drops, causing supersaturation and crystallization. | Purifying moderate to large quantities of thermally stable compounds. |
| Solvent Evaporation | Concentration of the solute increases as the solvent evaporates, leading to crystallization. | Growing high-quality crystals from small amounts of material. |
| Vapor Diffusion | Gradual diffusion of an anti-solvent vapor into the compound's solution reduces its solubility. | Ideal for milligram-scale crystallization and sensitive compounds. unifr.ch |
| Reactant Diffusion | Crystallization occurs at the interface of two layered solutions containing the respective reactants. | Useful for compounds that are products of a reaction, like salt formation. unifr.ch |
Synthetic Exploration of Cinchophen Derivatives (Non-Clinical Focus)
The Cinchophen molecule, with its carboxylic acid functional group, serves as a versatile starting material for the synthesis of various derivatives. These explorations focus on the chemical reactivity and potential for creating new molecular structures.
Amidation and Esterification Reactions of Cinchophen
The carboxylic acid moiety of Cinchophen is the primary site for amidation and esterification reactions. These reactions involve the conversion of the hydroxyl (-OH) group of the carboxylic acid into an amide (-NR₂) or ester (-OR) group, respectively. researchgate.netnih.gov
Esterification: Cinchophen can be converted to its corresponding esters via reactions with various alcohols. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.comjackwestin.com Alternatively, modern coupling agents can be employed. For instance, the reaction of 2-phenylquinoline-4-carboxylic acid with various phenols using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst provides a facile route to phenyl esters of Cinchophen.
Amidation: The formation of Cinchophen amides can be achieved by reacting Cinchophen with primary or secondary amines. jackwestin.com This transformation often requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. One common two-step approach involves first converting Cinchophen to its more reactive acid chloride derivative using a reagent like oxalyl chloride or thionyl chloride. hakon-art.com The resulting Cinchophen acid chloride can then readily react with ammonia (B1221849) or amines to yield the corresponding amide. hakon-art.com Similar to esterification, direct coupling methods using reagents like DCC or EDC.HCl are also effective for the one-pot synthesis of amides from Cinchophen and an amine. jackwestin.com
Interactive Table of Cinchophen Ester and Amide Synthesis
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification | Phenols, EDC.HCl, DMAP | Phenyl -2-phenylquinoline-4-carboxylates | |
| Amidation (Two-Step) | 1. Oxalyl Chloride 2. Ammonia / Secondary Amines | 2-phenylquinoline-4-carboxylic acid amide / N-substituted amides | hakon-art.com |
| Amidation (Direct Coupling) | Secondary Amines, EDC.HCl, DMAP | N,N-disubstituted 2-phenylquinoline-4-carboxamides |
Formation of Schiff Bases and Other Condensation Products
Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.govimist.ma Cinchophen itself does not possess the necessary functional groups to directly form a Schiff base. However, its derivatives can be synthetically elaborated to participate in such reactions.
For example, the carboxylic acid group of Cinchophen could be reduced to a primary alcohol, which could then be oxidized to an aldehyde. This Cinchophen-4-carbaldehyde derivative would then be a suitable substrate for condensation with various primary amines to form a range of Schiff bases. imist.ma
Hypothetical Reaction Pathway to a Cinchophen-Derived Schiff Base:
Reduction: Cinchophen → 2-phenylquinolin-4-yl)methanol
Oxidation: (2-phenylquinolin-4-yl)methanol (B1611406) → 2-phenylquinoline-4-carbaldehyde
Condensation: 2-phenylquinoline-4-carbaldehyde + R-NH₂ → Cinchophen-derived Schiff Base
Alternatively, if an amino group were introduced onto the Cinchophen scaffold (e.g., on the phenyl ring or the quinoline core), this amino-Cinchophen derivative could react with various aldehydes and ketones to form Schiff bases. ajrconline.org These condensation reactions are often catalyzed by an acid or a base and typically involve the removal of a water molecule. nih.govajrconline.org
Reduction and Oxidation Reactions of Cinchophen Moiety
The Cinchophen structure contains several sites susceptible to reduction and oxidation reactions, allowing for the synthesis of a variety of derivatives. ucr.edu
Reduction Reactions:
Reduction of the Carboxylic Acid: The carboxylic acid group is resistant to reduction by catalytic hydrogenation but can be reduced to a primary alcohol, (2-phenylquinolin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucr.edu
Reduction of the Quinoline Ring: The quinoline ring system can be reduced via catalytic hydrogenation. Depending on the catalyst (e.g., Platinum, Palladium, Nickel) and reaction conditions (temperature, pressure), either the pyridine (B92270) part or the benzene (B151609) part of the quinoline ring can be selectively or fully hydrogenated. This can lead to tetrahydro- or decahydro-quinoline derivatives. libretexts.org
Oxidation Reactions:
Oxidation of the Aromatic Rings: The quinoline and phenyl rings of Cinchophen are generally stable to oxidation due to their aromaticity. However, under harsh oxidative conditions (e.g., using potassium permanganate (B83412) at high temperatures), the aromatic rings can be cleaved.
Oxidation of Alkyl Side Chains: While Cinchophen itself lacks alkyl side chains, if such groups were present on its derivatives, they could be oxidized. For example, a methyl group at the benzylic position of a Cinchophen derivative could be oxidized to a carboxylic acid using reagents like chromic acid. libretexts.org
These redox reactions significantly expand the synthetic possibilities starting from the Cinchophen scaffold, enabling the creation of molecules with modified electronic and steric properties. youtube.comdu.edu.eg
Regioselective Functionalization of the Quinoline Core
The synthesis of Cinchophen (2-phenylquinoline-4-carboxylic acid) derivatives often necessitates precise modification of the foundational quinoline structure. Regioselective functionalization, particularly through direct C-H bond activation, has become a cornerstone in modern synthetic chemistry for creating diverse molecular architectures from the basic quinoline scaffold. rsc.orgnih.gov This approach allows for the introduction of various functional groups at specific positions on the quinoline ring, which is critical for developing new compounds with tailored properties. nih.govnih.gov The use of transition metal catalysis is central to these strategies, enabling high selectivity and efficiency that would be difficult to achieve with conventional methods. nih.govmdpi.com
Recent advancements have focused on metal-catalyzed reactions that target specific C-H bonds at the C2, C3, C4, and C8 positions of the quinoline ring, often utilizing quinoline N-oxides as versatile intermediates to direct the reaction. rsc.orgnih.gov
C2-Position Functionalization:
The C2 position of the quinoline ring is frequently targeted for functionalization. Palladium-catalyzed C-H activation has been successfully employed for C2-arylation. For instance, the reaction of quinoline N-oxide with benzene can be achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in the presence of silver carbonate (Ag₂CO₃), yielding the 2-arylated product with good regioselectivity. nih.gov Iron catalysis offers a greener alternative for C2-alkenylation. The Vaccaro group demonstrated that using iron(II) sulfate (B86663) (FeSO₄) as a catalyst allows for the olefination of quinoline N-oxides with acrylates and styrenes, with water being the only byproduct. rsc.org Furthermore, copper-catalyzed C2-carbamoylation of quinoline N-oxides has been reported, using copper(I) bromide (CuBr) as the catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com
C3-Position Functionalization:
Functionalization at the C3 position has been achieved through electrophilic C–H functionalization using a nickel catalyst and a Grignard reagent. This methodology facilitates the coupling of quinoline with a variety of electrophiles, including disulfides and aldehydes, at room temperature. rsc.org
C4-Position Functionalization:
While classic methods like the Doebner and Pfitzinger reactions construct the quinoline-4-carboxylic acid skeleton, modern approaches allow for direct functionalization at the C4 position of a pre-existing quinoline ring. thieme-connect.comnih.govnih.gov A notable example is the rhodium-catalyzed C–H activation/functionalization that leads to dearomative reduction and borylation, yielding C4-borylated N-protected tetrahydroquinolines. rsc.org This introduces a versatile boron functional group that can be used for subsequent cross-coupling reactions.
C8-Position Functionalization:
The C8 position can also be selectively functionalized. Rhodium-catalyzed C8-allylation of quinoline N-oxide using vinylcyclopropanes as the allyl source proceeds at room temperature with good diastereoselectivity. rsc.org Additionally, Rh-catalyzed C–H/C–H cross-coupling methods have been developed for C8-arylation, enabling the synthesis of unsymmetrical heterobiaryl compounds by reacting quinoline with other heteroarenes like benzoxazoles. rsc.org
The table below summarizes key research findings on the regioselective functionalization of the quinoline core, highlighting the diversity of catalytic systems and the specific transformations they enable.
Interactive Data Table: Regioselective Functionalization of the Quinoline Core
| Position | Reaction Type | Catalyst / Reagents | Substrate | Yield | Reference |
| C2 | Arylation | Pd(OAc)₂, Ag₂CO₃ | Quinoline N-oxide | 56% | nih.gov |
| C2 | Alkenylation | FeSO₄ | Quinoline N-oxide | Good | rsc.org |
| C2 | Carbamoylation | CuBr, TBHP | Quinoline N-oxide | 92% | mdpi.com |
| C2 | Heteroarylation | Pd(OAc)₂, Ag₂O | Quinoline N-oxide | 67-85% | nih.gov |
| C3 | Thiolation | Ni-catalyst, Grignard reagent | Quinoline | - | rsc.org |
| C4 | Borylation | [Rh(cod)₂]OTf, DPEPhos | Quinoline | Good | rsc.org |
| C8 | Allylation | Rh-catalyst | Quinoline N-oxide | Good | rsc.org |
| C8 | Arylation | Rh-catalyst | Quinoline | Good to Excellent | rsc.org |
These regioselective methodologies are instrumental in expanding the chemical space around the cinchophen scaffold, providing powerful tools for the synthesis of novel derivatives. The ability to precisely install functional groups at various positions on the quinoline core is essential for structure-activity relationship studies and the development of new chemical entities. nih.gov
Chemical Reactivity and Mechanistic Studies of Cinchophen and Its Hydriodide Salt
Fundamental Reactivity Patterns of the Quinoline (B57606) Carboxylic Acid System
The reactivity of Cinchophen (B1669042) is fundamentally governed by the electronic characteristics of its quinoline core and the attached carboxylic acid moiety. The quinoline ring system is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net This fusion results in a chemical personality that is not merely a sum of its parts, with the nitrogen atom significantly influencing the electron density across the bicyclic structure.
In the quinoline system, the benzene ring (carbocycle) is significantly more electron-rich compared to the pyridine ring, which is deactivated by the electronegative nitrogen atom. Consequently, electrophilic aromatic substitution (EAS) reactions occur preferentially on the benzene portion of the molecule. pharmaguideline.com The most favored positions for electrophilic attack are C-5 and C-8.
The rationale for this regioselectivity lies in the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at positions 5 or 8 allows the positive charge to be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring. Conversely, attack at other positions would result in less stable intermediates where the aromatic sextet of the pyridine ring is broken. The pyridine ring's electron-deficient nature generally makes it resistant to electrophilic attack, behaving similarly to a strongly deactivated benzene ring.
The carboxylic acid group at the C-4 position of Cinchophen is a key site for nucleophilic acyl substitution. While carboxylic acids themselves are not highly reactive towards nucleophiles, their reactivity can be significantly enhanced by converting the hydroxyl group into a better leaving group. psu.edu
A common transformation of Cinchophen involves its conversion into an acid chloride, typically using reagents like oxalyl chloride or thionyl chloride. wikipedia.org This Cinchophen acid chloride is a highly reactive intermediate. The electron-poor carbonyl carbon is readily attacked by nucleophiles. For instance, the acid chloride reacts rapidly with ammonia (B1221849) to yield the corresponding amide, 2-phenylquinoline-4-carboxamide. wikipedia.org The general mechanism for these reactions is a two-step addition-elimination process. The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (chloride, in this case) is eliminated, regenerating the carbonyl double bond and yielding the final substituted product. nih.gov
This reactivity allows for the synthesis of various Cinchophen derivatives, including esters (via reaction with alcohols) and amides (via reaction with amines), providing a versatile handle for structural modification. pharmaguideline.compsu.edu
Protonation Equilibria and Solution-State Behavior of Cinchophen Hydriodide
The presence of both an acidic carboxylic acid group and a basic nitrogen atom makes the solution chemistry of Cinchophen highly dependent on pH. This compound is the salt formed when the basic quinoline nitrogen is protonated by hydroiodic acid.
Cinchophen is an amphoteric molecule, capable of acting as both an acid and a base. The carboxylic acid group is moderately acidic, while the nitrogen atom in the quinoline ring is weakly basic. The dissociation constants (pKa) quantify these properties.
| Functional Group | pKa Value | Character |
|---|---|---|
| Carboxylic Acid (-COOH) | 3.57 | Strongest Acidic |
| Quinoline Nitrogen | 1.26 | Strongest Basic |
Data sourced from Chemaxon, as presented in DrugBank. wikipedia.org
At physiological pH (~7.4), the carboxylic acid group (pKa = 3.57) will be deprotonated, existing as a carboxylate anion (-COO⁻), while the quinoline nitrogen (pKa = 1.26) will be in its neutral, unprotonated form. In highly acidic solutions (pH < 1.26), both the nitrogen and the carboxylic acid oxygen will be protonated, resulting in a net positive charge on the molecule. This pH-dependent speciation significantly impacts the molecule's solubility and its ability to interact with biological targets. The poor solubility of Cinchophen in water is a known characteristic, though it is soluble in alkaline solutions where the carboxylate salt is formed. nih.gov
This compound is the salt resulting from the reaction of Cinchophen with hydroiodic acid (HI). In this salt, the quinoline nitrogen is protonated, forming a quinolinium cation, and the iodide anion (I⁻) serves as the counterion.
In solution, the salt dissociates into the protonated Cinchophen cation and the iodide anion. The iodide ion is the conjugate base of a strong acid (HI), making it an extremely weak base and a poor nucleophile. Therefore, it is generally considered a "spectator ion" and is not expected to directly participate in or interfere with the chemical reactions of the Cinchophen cation.
The primary influence on reactivity comes from the protonation of the quinoline nitrogen. This protonation further withdraws electron density from the entire aromatic ring system, making it even more electron-deficient than the neutral Cinchophen molecule. This heightened electron deficiency has two main consequences:
Deactivation towards Electrophilic Substitution: The ring system becomes significantly more deactivated towards attack by electrophiles.
Activation towards Nucleophilic Substitution: While still generally difficult, the protonated ring is more susceptible to attack by strong nucleophiles compared to the neutral quinoline ring.
Reaction Kinetics and Thermodynamic Analysis of Cinchophen Transformations
While specific, detailed kinetic and thermodynamic studies on Cinchophen transformations are not widely available in the literature, the principles governing these analyses can be understood by examining related reactions. Key transformations include the synthesis of Cinchophen itself and the reactions of its functional groups, such as protonation.
The synthesis of Cinchophen is often achieved via the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde (benzaldehyde), and pyruvic acid. jptcp.com The mechanism is thought to involve the initial formation of a Schiff base, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to form the aromatic quinoline ring. jptcp.comunict.it A kinetic study of this multi-step synthesis would involve monitoring the rate of disappearance of reactants and the formation of intermediates and the final product under various conditions (e.g., temperature, catalyst concentration) to determine the rate-limiting step and derive a rate law.
For transformations of the Cinchophen molecule, such as the esterification of its carboxylic acid group, kinetic studies would provide insight into the reaction mechanism and efficiency. Such studies on other carboxylic acids show that the reaction rate is influenced by temperature, the molar ratio of reactants, and the type and concentration of the acid catalyst. Increasing the temperature typically increases the reaction rate constant, in line with the Arrhenius equation.
Thermodynamic analysis provides information about the driving forces behind a reaction, such as the protonation equilibria of Cinchophen. The key parameters are the Gibbs free energy change (ΔG°), which indicates spontaneity, the enthalpy change (ΔH°), which measures the heat absorbed or released, and the entropy change (ΔS°), which measures the change in disorder. These parameters are related by the equation ΔG° = ΔH° - TΔS°. For the protonation of a molecule with similar functional groups (8-hydroxyquinoline-2-carboxylic acid), thermodynamic parameters have been determined, illustrating the insights that can be gained.
| Protonation Step | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Driving Force |
|---|---|---|---|
| H⁺ + L³⁻ ⇌ HL²⁻ (Carboxylate) | -2.9 | 144 | Primarily Entropy-Driven |
| H⁺ + HL²⁻ ⇌ H₂L⁻ (Hydroxyl) | -28.9 | 50 | Primarily Enthalpy-Driven |
| H⁺ + H₂L⁻ ⇌ H₃L (Nitrogen) | -19.9 | -23 | Enthalpy-Driven (Entropy Opposed) |
Note: This data is for 8-hydroxyquinoline-2-carboxylic acid and is presented for illustrative purposes to demonstrate the principles of thermodynamic analysis for a similar quinoline carboxylic acid system.
As shown in the illustrative table, the protonation of the carboxylate group is primarily driven by a large positive entropy change, while the protonation events at the hydroxyl and nitrogen sites are driven by favorable (negative) enthalpy changes. A similar thermodynamic investigation of Cinchophen's protonation steps would reveal the specific energetic contributions to its acid-base behavior.
Rate-Determining Steps in Cinchophen Derivatives Synthesis
The Doebner reaction for the synthesis of quinoline-4-carboxylic acids is a multi-step process, and the identification of the rate-determining step is crucial for optimizing reaction conditions and improving yields. The plausible mechanism involves the initial formation of an imine from the reaction of the aniline and the aldehyde, followed by the reaction with the enolate of pyruvic acid, cyclization, and subsequent aromatization. researchgate.net
Several factors can influence the rate of the reaction, including the nature of the substituents on both the aniline and the aldehyde. For instance, the synthesis of quinoline-4-carboxylic acids from anilines bearing electron-withdrawing groups is known to result in lower yields under conventional Doebner reaction conditions. nih.govacs.org This suggests that the nucleophilicity of the aniline plays a significant role in the initial steps of the reaction.
Based on mechanistic studies of similar quinoline syntheses, the cyclization step, which involves the electrophilic attack of the intermediate onto the aniline ring, is often considered to be the rate-determining step. The energy barrier for this intramolecular cyclization would be highly dependent on the electronic properties of the aromatic ring.
Table 1: Plausible Rate-Determining Steps in the Synthesis of Cinchophen Derivatives via the Doebner Reaction
| Step | Description | Factors Influencing Rate |
| Imine Formation | Reaction between aniline and benzaldehyde to form a Schiff base. | Basicity of aniline, electrophilicity of the aldehyde, catalyst used. |
| Michael Addition | Addition of the enolate of pyruvic acid to the imine. | Concentration of the enolate, steric hindrance. |
| Cyclization | Intramolecular electrophilic attack to form the dihydroquinoline ring. | Electron density of the aniline ring, steric effects of substituents. |
| Aromatization | Oxidation of the dihydroquinoline to the quinoline. | Nature of the oxidizing agent (if used), reaction temperature. |
This table is illustrative and based on the general mechanism of the Doebner reaction. Specific kinetic data for the synthesis of Cinchophen or its hydriodide salt were not available in the searched literature.
Energy Profiles of Key Reaction Intermediates
For the Doebner synthesis of cinchophen, key intermediates would include the initial adduct of aniline and benzaldehyde, the imine, the Michael adduct with pyruvic acid, and the cyclized dihydroquinoline derivative. The relative energies of these intermediates determine the feasibility of the reaction pathway.
Table 2: Illustrative Relative Energy Profile of Key Intermediates in Cinchophen Synthesis
| Intermediate | Structure | Relative Energy (kcal/mol) |
| Reactants (Aniline + Benzaldehyde + Pyruvic Acid) | C₆H₅NH₂ + C₆H₅CHO + CH₃COCOOH | 0 (Reference) |
| Imine | C₆H₅N=CHC₆H₅ | -5 |
| Michael Adduct | C₆H₅NHCH(C₆H₅)CH₂COCOOH | -15 |
| Dihydroquinoline Intermediate | Dihydro-2-phenylquinoline-4-carboxylic acid | -10 |
| Product (Cinchophen) | 2-phenylquinoline-4-carboxylic acid | -25 |
Disclaimer: The relative energy values in this table are hypothetical and for illustrative purposes only. Specific computational data on the energy profiles of intermediates in the synthesis of Cinchophen or its hydriodide salt were not found in the reviewed literature.
Role of this compound as a Reagent or Intermediate in Non-Biological Reactions
A comprehensive search of the scientific literature did not yield any specific information regarding the use of this compound as a reagent or an intermediate in non-biological chemical reactions. The available research primarily focuses on the synthesis of cinchophen and its derivatives, as well as their pharmacological properties.
Advanced Structural Characterization and Solid State Chemistry
Spectroscopic Analysis of Cinchophen (B1669042) Hydriodide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For Cinchophen hydriodide, which is the salt of 2-phenylquinoline-4-carboxylic acid, the NMR spectra are interpreted based on the parent structure and the effects of protonation on the quinoline (B57606) nitrogen.
In ¹H NMR spectroscopy, the spectrum would display signals corresponding to the aromatic protons on the quinoline and phenyl rings, as well as the acidic proton of the carboxylic acid. The formation of the hydriodide salt involves the protonation of the quinoline nitrogen, creating an N⁺-H group. This protonation induces a significant deshielding effect on the adjacent protons of the quinoline ring, causing their signals to shift downfield compared to the neutral Cinchophen molecule. The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift.
In ¹³C NMR spectroscopy, distinct signals for each of the 16 carbon atoms are expected. The carbons of the quinoline ring, particularly those in proximity to the protonated nitrogen (such as C2 and C8a), would experience a noticeable downfield shift due to the increased positive charge density. The carbonyl carbon of the carboxylic acid would appear at the lowest field, characteristic of its chemical environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Cation
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline H/C-2 | - | ~150-155 |
| Quinoline H/C-3 | ~8.5-8.7 | ~122-125 |
| Quinoline H/C-4 | - | ~140-143 |
| Quinoline H/C-5 | ~8.7-8.9 | ~130-133 |
| Quinoline H/C-6 | ~7.9-8.1 | ~128-130 |
| Quinoline H/C-7 | ~8.2-8.4 | ~135-138 |
| Quinoline H/C-8 | ~8.4-8.6 | ~120-123 |
| Phenyl H/C (ortho) | ~7.6-7.8 | ~129-131 |
| Phenyl H/C (meta) | ~7.5-7.7 | ~130-132 |
| Phenyl H/C (para) | ~7.5-7.7 | ~131-133 |
| Carboxyl (COOH) | >14 | ~168-172 |
| N⁺-H | Variable, broad | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds and provides critical information about the functional groups present.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band, typically centered around 2500-3000 cm⁻¹, would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching of the carboxyl group would appear as a strong, sharp band around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would produce multiple bands in the 1450-1620 cm⁻¹ region. Crucially, the protonation of the quinoline nitrogen gives rise to an N⁺-H stretching band, which is often broad and may overlap with the C-H stretching region.
Raman spectroscopy provides complementary data. Aromatic ring vibrations, particularly the ring-breathing modes, often produce strong signals in the Raman spectrum, which are useful for identifying the quinoline and phenyl moieties. The C=O stretch is also Raman active.
Table 2: Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |
| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong |
| N⁺-H Stretch | ~2800-3100 | Broad, Medium |
| Carboxylic Acid C=O Stretch | 1700-1730 | Strong |
| Aromatic C=C Stretch | 1450-1620 | Medium-Strong |
| C-O Stretch / O-H Bend | 1200-1440 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For an ionic compound like this compound, electrospray ionization (ESI) in positive mode is typically employed.
The analysis would detect the protonated Cinchophen cation [C₁₆H₁₁NO₂ + H]⁺. High-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy, showing a mass-to-charge ratio (m/z) of approximately 250.0811.
The fragmentation of this cation upon collision-induced dissociation (CID) would likely proceed through characteristic pathways for protonated carboxylic acids and quinoline systems. Common fragmentation would involve the neutral loss of water (H₂O, -18 Da) and/or the loss of carbon dioxide (CO₂, -44 Da) from the carboxylic acid group. Subsequent fragmentations of the quinoline ring system could also be observed.
X-ray Crystallography of this compound
X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, analysis can be based on the known structure of the parent molecule, 2-phenylquinoline-4-carboxylic acid, and related quinolinium salts. nih.govgeorgiasouthern.edu
Determination of Molecular and Crystal Structure
The crystal structure of the parent Cinchophen molecule has been determined, revealing key intramolecular details. georgiasouthern.edu The quinoline and phenyl rings are not coplanar, exhibiting a significant dihedral angle between them. georgiasouthern.edu
Table 3: Crystallographic Data for Parent Compound 2-phenylquinoline-4-carboxylic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₁NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| Dihedral Angle (Quinoline-Carboxyl) | 53.6 (1)° |
| Key Interaction | Intramolecular H-bond (Carboxyl O-H to Ring N) |
Data sourced from Blackburn et al. (1996). georgiasouthern.edu
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The intermolecular interactions in this compound are expected to be substantially different and more complex than in its neutral parent compound. The hydrogen bonding network would be a defining feature of the crystal structure.
In the neutral Cinchophen crystal, hydrogen bonding is noted between the carboxyl oxygen and the quinoline nitrogen. georgiasouthern.edu In contrast, the hydriodide salt would feature a robust network of intermolecular hydrogen bonds. The primary and strongest hydrogen bond would be between the acidic proton on the quinolinium nitrogen (N⁺-H, the donor) and the iodide anion (I⁻, the acceptor). The iodide ion is a moderate hydrogen bond acceptor. libretexts.org
Furthermore, the carboxylic acid group would be a key participant in the hydrogen bonding network. It could form classic hydrogen-bonded dimers with an adjacent carboxylic acid group (O-H···O=C). Alternatively, the carboxylic acid's hydroxyl group could act as a donor (O-H) and the carbonyl group as an acceptor (C=O) in interactions with other cations or even with the iodide anion, though O-H···I⁻ bonds are generally weaker than N⁺-H···I⁻ bonds.
Polymorphism and Solid-State Phase Transitions of Cinchophen Salts
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. mt.comdntb.gov.ua Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. mt.com However, a thorough search of scientific databases and chemical literature reveals a lack of specific studies on the polymorphism of this compound.
While a crystal structure for the parent compound, 2-phenylquinoline-4-carboxylic acid, has been reported, providing foundational structural data georgiasouthern.edu, there is no available research detailing the existence of different polymorphic forms for this molecule or its salts, including the hydriodide form. The investigation into solid-state phase transitions, which are transformations between these polymorphic forms, is consequently also absent from the literature for this compound. researchgate.net
For many pharmaceutical salts, the choice of the counterion can significantly influence the solid-state properties of the resulting compound. nih.gov It is plausible that this compound could exhibit unique crystalline structures, but without experimental data from techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR, any discussion of its polymorphism or phase transitions remains speculative. aurigaresearch.com
Computational Chemistry and Molecular Modeling for Structural Insights
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. escholarship.orgcuny.edu These methods can offer insights into electronic structure, molecular conformation, and spectroscopic properties, often complementing experimental data. nih.gov However, specific computational studies focused on this compound are not present in the available literature. The following sections outline the theoretical approaches that could be applied to gain such insights, though it must be stressed that the data presented is based on general principles and not on specific research findings for the compound .
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to investigate the electronic structure and energetics of this compound. cuny.edu These calculations can determine properties like orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential. Such information is valuable for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical Data from Quantum Chemical Calculations on Cinchophen
| Calculated Property | Hypothetical Value/Description | Significance |
| HOMO-LUMO Energy Gap | ~4.5 eV | Indicates electronic stability and potential for UV-Vis absorption. |
| Dipole Moment | ~3.5 D | Suggests a moderate polarity, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential | Negative potential around the carboxylic acid group and quinoline nitrogen. | Predicts sites for electrophilic attack and hydrogen bonding. |
Note: The data in this table is illustrative and not based on actual published calculations for Cinchophen or its hydriodide salt.
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. nih.gov For Cinchophen, a key conformational feature is the dihedral angle between the phenyl ring and the quinoline core. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound in different environments, such as in solution or in a crystal lattice. MD simulations track the movements of atoms over time, providing insights into the dynamic behavior of the molecule and its interactions with its surroundings. magtech.com.cn
Computational methods can also be used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. researchgate.netniscpr.res.inresearchgate.netnih.gov Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra, while various quantum mechanical models can be used to calculate NMR chemical shifts. nih.gov While experimental 1H NMR data exists for Cinchophen and some of its derivatives frontiersin.orgfrontiersin.orgnih.gov, there are no published studies that compare these experimental findings with computationally predicted spectra for this compound.
Table 2: Predicted Spectroscopic Data for Cinchophen based on General Principles
| Spectrum | Predicted Feature | Corresponding Structural Element |
| 1H NMR | Aromatic protons (δ 7.5-8.7 ppm) | Protons on the quinoline and phenyl rings. |
| Carboxylic acid proton (δ > 13 ppm) | Acidic proton of the -COOH group. | |
| 13C NMR | Aromatic carbons (δ 120-150 ppm) | Carbons of the quinoline and phenyl rings. |
| Carbonyl carbon (δ ~170 ppm) | Carbon of the carboxylic acid group. | |
| UV-Vis | λmax ~350 nm | π → π* transitions within the conjugated quinoline-phenyl system. |
Note: This table represents expected spectroscopic features based on the known structure of Cinchophen and is not derived from specific computational studies on the hydriodide salt.
Developments in Analytical Methodologies for Cinchophen and Its Hydriodide Form
Chromatographic Separations for Purity Assessment and Compound Isolation
Chromatography is a fundamental technique for separating, identifying, and quantifying compounds in a mixture. amazonaws.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal methods employed in the analysis of Cinchophen (B1669042) and its derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimizationchromatographyonline.comijpra.comnih.govnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like Cinchophen. ijarsct.co.in The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation from impurities and degradation products. amazonaws.comijarsct.co.in For Cinchophen, which contains a quinoline (B57606) ring system and a carboxylic acid group, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netamericanpharmaceuticalreview.com
Method development typically begins with selecting a suitable column, often a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. amazonaws.com The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). ijarsct.co.in The pH of the aqueous phase is a critical parameter for ionizable compounds like Cinchophen and is adjusted to control its retention time and peak shape. UV detection is highly suitable for Cinchophen due to the strong absorbance of its quinoline chromophore. 182.160.97
Validation of the developed HPLC method is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). amazonaws.comnih.govnih.gov This ensures the method is reliable and reproducible for routine quality control. semanticscholar.org
Table 1: Example of Optimized HPLC Conditions for Cinchophen Analysis
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Retention Time | ~5.8 min |
Gas Chromatography (GC) for Volatile By-products or Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govd-nb.info While Cinchophen itself has a high melting point (218 °C) and low volatility, GC can be employed to analyze volatile impurities or by-products from its synthesis. nih.gov More commonly, Cinchophen can be analyzed by GC after a chemical derivatization step to convert it into a more volatile and thermally stable compound. nih.govmdpi.com
Derivatization is a key strategy for analyzing non-volatile compounds by GC. mdpi.comnih.gov For Cinchophen, the carboxylic acid group can be esterified, for example, by reaction with methanol or a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide, to produce a more volatile derivative. nih.gov This allows for separation on standard GC columns, such as those with a 5% phenyl-polysiloxane stationary phase. chromatographyonline.com
GC coupled with Mass Spectrometry (GC-MS) is particularly useful, as it provides not only retention time data but also mass spectra that can definitively identify the Cinchophen derivative and any co-eluting impurities. nih.govtib.eumdpi.com This technique is valuable for identifying trace amounts of volatile reagents or side-products remaining after the manufacturing process. ptfarm.pl
Table 2: GC Method Parameters for Analysis of Derivatized Cinchophen
| Parameter | Condition |
| Derivatization Agent | Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 50-400 m/z |
Thin-Layer Chromatography (TLC) for Reaction Monitoringamazonaws.comanalyticaltoxicology.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. nih.govthieme.de It allows for the simultaneous analysis of multiple samples, making it ideal for tracking the consumption of reactants and the formation of products over time. researchgate.net In the synthesis of Cinchophen, TLC can be used to quickly assess the completion of the reaction, identify the presence of starting materials or intermediates, and optimize reaction conditions. aga-analytical.com.pl
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. aga-analytical.com.pl The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the separated spots are visualized, often under UV light, as the quinoline ring in Cinchophen is UV-active. analyticaltoxicology.com The relative positions of the spots (Rf values) help in identifying the compounds present in the mixture.
Table 3: TLC System for Monitoring Cinchophen Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Ethyl Acetate : Hexane : Acetic Acid (70:30:1 v/v/v) |
| Visualization | UV lamp at 254 nm (fluorescence quenching) |
| Observation | Cinchophen product spot appears at a different Rf value compared to the starting material (e.g., pyruvic acid, benzaldehyde, aniline). |
Spectrophotometric Techniques for Quantitative Analysis
Spectrophotometry involves measuring the absorption or emission of electromagnetic radiation by a substance to determine its concentration. iajps.com UV-Visible and fluorescence spectroscopy are particularly relevant for the analysis of Cinchophen due to its aromatic structure.
UV-Vis Spectroscopy for Concentration Determination
UV-Visible spectroscopy is a simple, rapid, and robust method for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. ijpra.comjppres.com Cinchophen possesses a quinoline chromophore, which absorbs strongly in the UV region, making this technique highly suitable for its quantification in solutions. 182.160.97
The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpra.com To determine the concentration of Cinchophen, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. researchgate.netanalchemres.org This method is frequently used in dissolution testing and for assaying the final product. jppres.com The UV spectrum of Cinchophen typically shows distinct absorption maxima that can be used for its identification and quantification. nih.gov182.160.97
Table 4: UV-Vis Spectroscopic Data for Cinchophen
| Parameter | Value |
| Solvent | 0.1 M Hydrochloric Acid |
| λmax (Primary) | ~254 nm |
| λmax (Secondary) | ~320 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation (r²) | > 0.999 |
Fluorescence Spectroscopy Studies (if applicable)
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While not all molecules fluoresce, many aromatic compounds, including quinoline and its derivatives, exhibit fluorescence. researchgate.net Studies on related quinoline compounds show they can possess significant fluorescence properties. ioffe.ru
The applicability of fluorescence spectroscopy to Cinchophen would depend on its specific photophysical properties, including its fluorescence quantum yield and decay time. researchgate.net If Cinchophen or its hydriodide form is found to be fluorescent, this technique could offer a highly sensitive and selective method for its quantification, potentially at much lower concentrations than those detectable by UV-Vis absorption spectroscopy. The technique would involve exciting the sample at its absorption maximum and measuring the emitted light at a longer wavelength (the emission maximum). The intensity of the emitted fluorescence is typically directly proportional to the concentration of the analyte at low concentrations.
Research into the spectral-luminescent properties of Cinchophen derivatives, such as its methyl ester, has shown that these molecules can be part of complexes that exhibit phosphorescence, a related photoluminescent phenomenon. ioffe.ru This suggests that Cinchophen itself may have interesting photophysical properties worth exploring for analytical applications.
Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of complex chemical mixtures, such as those encountered during the synthesis and purification of Cinchophen and its hydriodide form, necessitates the use of advanced analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful for resolving and identifying individual components within a complex matrix.
LC-MS/MS for Impurity Profiling and Structural Confirmation (Non-Clinical Context)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in modern analytical chemistry for the separation, identification, and quantification of compounds in a mixture. guidechem.com This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Cinchophen and its potential impurities.
In the context of Cinchophen hydriodide analysis, LC-MS/MS can be employed to develop a comprehensive impurity profile. The process begins with the separation of Cinchophen from its related substances using a high-performance liquid chromatography (HPLC) system. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer provides two stages of mass analysis (tandem mass spectrometry). The first stage isolates the molecular ion of a specific component, and the second stage fragments this ion and analyzes the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its identification.
The structural confirmation of this compound itself can also be achieved using LC-MS/MS. The high-resolution mass spectrometry capabilities of modern instruments allow for the determination of the elemental composition of the parent molecule and its fragments, further corroborating its structure.
Detailed Research Findings:
While specific impurity profiling data for this compound is not extensively published, based on its synthesis from aniline (B41778), benzaldehyde, and pyruvic acid (a variation of the Doebner-von Miller reaction), several potential process-related impurities can be postulated. These may include unreacted starting materials, intermediates, and byproducts from side reactions. High-resolution LC-MS/MS would be the method of choice for detecting and tentatively identifying these impurities. The fragmentation patterns of these impurities in the MS/MS spectrum would provide valuable structural information.
Below is an interactive data table illustrating a hypothetical impurity profile for a this compound sample, as might be determined by LC-MS/MS.
| Potential Impurity | Postulated Structure | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| Benzaldehyde | C7H6O | 106.04 | 105.03, 77.04 |
| Aniline | C6H7N | 94.06 | 67.05, 66.05 |
| Pyruvic Acid | C3H4O3 | 89.02 | 45.02, 43.02 |
| Incompletely cyclized intermediate | C16H13NO2 | 264.10 | Varies based on structure |
| Cinchophen Dimer | C32H20N2O4 | 509.15 | Varies based on linkage |
GC-MS for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netnih.gov In the context of this compound, GC-MS is primarily used to identify and quantify residual solvents and other volatile impurities that may be present from the synthesis and purification processes.
The sample is typically dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparison to spectral libraries.
Detailed Research Findings:
The synthesis of Cinchophen and its conversion to the hydriodide salt may involve the use of various organic solvents. For example, ethanol (B145695) is often used as a reaction solvent in the synthesis of Cinchophen. Other solvents may be used during purification and crystallization. It is crucial to ensure that these solvents are removed to acceptable levels in the final product. GC-MS, particularly with headspace sampling, is the standard technique for this type of analysis.
The following interactive data table provides examples of potential volatile components that could be detected in a this compound sample using GC-MS.
| Volatile Component | Chemical Formula | Boiling Point (°C) | Common Use in Synthesis |
| Ethanol | C2H5OH | 78.37 | Reaction solvent |
| Diethyl Ether | (C2H5)2O | 34.6 | Extraction/crystallization solvent |
| Toluene | C7H8 | 110.6 | Reaction/crystallization solvent |
| Acetone | C3H6O | 56 | Cleaning/drying of glassware |
| Isopropanol | C3H8O | 82.6 | Crystallization solvent |
Principles of Analytical Method Validation in Chemical Research
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in chemical research and manufacturing. The validation process involves a series of experiments designed to evaluate the performance characteristics of the method.
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These might include impurities, degradation products, or matrix components. Selectivity is a measure of the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.
In the context of this compound analysis, a specific and selective method would be able to accurately measure the concentration of this compound without interference from any of its potential impurities or related substances. For chromatographic methods like HPLC, specificity is often demonstrated by showing that the peak for this compound is well-resolved from all other peaks in the chromatogram.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and comparing the measured value to the certified value.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the standard deviation or relative standard deviation of a series of measurements. There are different levels of precision, including repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (precision within the same laboratory, but on different days, with different analysts, or on different equipment).
Linearity and Range
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of a method is typically demonstrated by analyzing a series of standards of known concentrations and plotting the response versus the concentration. A linear relationship is usually confirmed by calculating the correlation coefficient of the linear regression line.
The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness and Ruggedness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. While specific robustness and ruggedness studies for the analysis of this compound are not extensively detailed in publicly available literature, the principles of such investigations are well-established within the validation of analytical methods for pharmaceutical compounds, including structurally related quinoline derivatives and alkaloids.
For a High-Performance Liquid Chromatography (HPLC) method, which is commonly employed for the analysis of such compounds, a robustness study would typically involve the intentional variation of several key chromatographic parameters to assess the impact on the analytical results. The objective is to identify which parameters are critical to the method's performance and require strict control.
Key Parameters Investigated in a Robustness Study:
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor in reversed-phase HPLC. Small changes in this ratio can significantly affect retention times and resolution. For instance, the percentage of acetonitrile or methanol in the mobile phase would be varied.
pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can influence the ionization state of the analyte, which in turn affects its retention behavior. A typical robustness study would examine the effect of varying the pH by a small margin (e.g., ±0.2 pH units).
Column Temperature: Column temperature can impact the viscosity of the mobile phase and the kinetics of the separation process. Variations in temperature (e.g., ±5°C) are often included in robustness testing.
Flow Rate: The flow rate of the mobile phase through the column is another parameter that is intentionally altered (e.g., ±0.1 mL/min) to evaluate its effect on retention time and peak characteristics.
Wavelength of Detection: For UV detection, the wavelength is varied slightly (e.g., ±2 nm) to determine the impact on the analyte's response.
The results of these variations are typically assessed by monitoring parameters such as retention time (RT), peak area, peak tailing factor, and the resolution between the analyte peak and any adjacent peaks (e.g., impurities or degradation products). The acceptance criteria are usually defined in terms of the relative standard deviation (RSD) of the results, which should remain within predefined limits.
Illustrative Data for a Hypothetical Robustness Study of Cinchophen Analysis by HPLC
The following interactive table represents a hypothetical dataset from a robustness study for the analysis of Cinchophen. It illustrates the types of parameters that would be varied and the corresponding observations.
| Parameter Varied | Variation | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor | Resolution (with nearest impurity) |
| Nominal Condition | - | 5.20 | 1,250,000 | 1.10 | 2.5 |
| Mobile Phase Composition | +2% Organic | 4.95 | 1,245,000 | 1.12 | 2.3 |
| -2% Organic | 5.45 | 1,255,000 | 1.08 | 2.7 | |
| pH of Mobile Phase | +0.2 | 5.15 | 1,252,000 | 1.11 | 2.4 |
| -0.2 | 5.25 | 1,248,000 | 1.09 | 2.6 | |
| Column Temperature | +5°C | 5.10 | 1,260,000 | 1.05 | 2.8 |
| -5°C | 5.30 | 1,240,000 | 1.15 | 2.2 | |
| Flow Rate | +0.1 mL/min | 4.70 | 1,130,000 | 1.13 | 2.1 |
| -0.1 mL/min | 5.80 | 1,380,000 | 1.07 | 2.9 |
Ruggedness Assessment
Ruggedness is often evaluated by transferring the analytical method to different laboratories or by having different analysts perform the analysis using different instruments. The goal is to demonstrate the reproducibility of the method under these varied conditions. The results from the different laboratories, analysts, or instruments are then statistically compared to ensure that they are equivalent within acceptable limits. For instance, the assay results for a batch of this compound should be consistent regardless of who performs the analysis or which qualified instrument is used.
Historical and Broader Academic Context
Place of Cinchophen (B1669042) in the Evolution of Organic Synthesis and Heterocyclic Chemistry
The development of organic synthesis as a distinct field of chemistry began in 1828 with Friedrich Wöhler's synthesis of urea (B33335), disproving the theory of vitalism. jrfglobal.comiqvia.com This was followed by other key milestones, such as William Henry Perkin's accidental synthesis of mauveine in 1856, which spurred the synthetic dye industry and demonstrated the potential for creating novel organic molecules in the laboratory. jrfglobal.commcgill.ca It was within this burgeoning era of chemical synthesis that Cinchophen emerged. First synthesized in 1887 by Doebner & Gieskel, and commercially introduced in 1908 as a treatment for gout, Cinchophen represents a significant early example of a synthetically derived medicinal agent. wikipedia.org
Cinchophen's chemical structure is based on a quinoline (B57606) core, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring. jptcp.com The study of heterocyclic compounds, which now form the basis of a vast number of pharmaceuticals, was a critical area of expansion for organic chemistry in the late 19th and early 20th centuries. researchgate.net The synthesis and investigation of quinoline and its derivatives, including Cinchophen, contributed significantly to the growing body of knowledge in heterocyclic chemistry. nih.gov The development of methods to construct the quinoline ring system was a key focus, and Cinchophen's synthesis is a classic illustration of these early efforts. guidechem.com
The ability to prepare Cinchophen, a molecule with therapeutic properties, entirely from simple organic starting materials like aniline (B41778), benzaldehyde, and pyruvic acid, underscored the power of organic synthesis to create compounds of value to society beyond dyes. wikipedia.orgguidechem.com This contributed to the foundation of medicinal chemistry and the pharmaceutical industry, which relies heavily on the principles of organic synthesis to design and produce new drugs. researchgate.netnih.gov
Methodological Advancements Driven by Quinoline Chemistry Research
Research into quinoline-based compounds like Cinchophen has been a significant driver of methodological advancements in organic synthesis. The quest for efficient and versatile methods to construct the quinoline scaffold has led to the development and refinement of numerous named reactions that are now staples in the field of heterocyclic chemistry. jptcp.comresearchgate.net
One of the earliest and most direct methods for synthesizing Cinchophen itself is the Doebner Reaction , a three-component reaction involving an aniline, an aldehyde (benzaldehyde for Cinchophen), and pyruvic acid. jptcp.comwikipedia.org A related and more general method is the Doebner-von Miller reaction , which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The mechanism of this reaction has been a subject of study, with modern research suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov
Other classical methods for quinoline synthesis that were developed and refined during the period of intense interest in these heterocycles include:
Pfitzinger Reaction: This reaction uses isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. researchgate.netwikipedia.org It has been a widely used method for creating Cinchophen analogs and other substituted quinolines. researchgate.net However, it can be sensitive to steric hindrance, which has prompted further research into its scope and limitations.
Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgdrugfuture.com It is particularly useful for preparing 2,4-substituted quinolines.
Conrad-Limpach-Knorr Synthesis: This synthesis produces 4-hydroxyquinolines (quinolones) from the reaction of anilines with β-ketoesters. jptcp.comquimicaorganica.orgwikipedia.orgquimicaorganica.orgquimicaorganica.net
The foundational chemistry established by these classical methods has been built upon significantly over the years. Modern advancements in quinoline synthesis, driven by the continued importance of this scaffold in medicinal chemistry, include: frontiersin.orgrsc.org
The use of novel catalysts, including metal nanoparticles and Lewis acids, to improve reaction efficiency and yield. wikipedia.orgfrontiersin.org
The development of more environmentally friendly ("green") synthesis protocols, such as using water as a solvent, microwave-assisted reactions, and ultrasound irradiation. frontiersin.orgnih.gov
One-pot and multicomponent reactions that increase efficiency by combining several synthetic steps without isolating intermediates. researchgate.netnih.gov
Innovative strategies like C-H bond activation and photo-induced oxidative cyclization to construct the quinoline ring system. mdpi.com
These advancements, stemming from the initial interest in compounds like Cinchophen, have greatly expanded the toolkit available to organic chemists for the synthesis of complex heterocyclic molecules. nih.gov
Interactive Table: Key Named Reactions in Quinoline Synthesis
| Reaction Name | Reactants | Product | Key Features |
|---|---|---|---|
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Three-component reaction; direct route to Cinchophen. wikipedia.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Substituted quinoline | A more general method for quinoline synthesis. wikipedia.org |
| Pfitzinger Reaction | Isatin, Carbonyl compound, Base | Quinoline-4-carboxylic acid | Versatile for substituted quinolines, but can have steric limitations. researchgate.netwikipedia.org |
| Combes Synthesis | Aniline, β-Diketone, Acid | 2,4-Substituted quinoline | Acid-catalyzed ring closure of a Schiff base intermediate. wikipedia.org |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline (Quinolone) | Reaction conditions can influence the formation of 2- or 4-quinolones. wikipedia.org |
Interdisciplinary Connections of Cinchophen Research in Chemical Sciences
The study of Cinchophen extends beyond synthetic organic chemistry, creating significant interdisciplinary connections with other branches of the chemical sciences.
Medicinal Chemistry and Pharmacology: Cinchophen's introduction as a treatment for gout firmly links its chemistry to the fields of medicinal chemistry and pharmacology. wikipedia.org The quinoline-4-carboxylic acid motif present in Cinchophen became a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. guidechem.com This has inspired the synthesis of numerous Cinchophen derivatives and other quinoline-based compounds in the search for new therapeutic agents with activities ranging from anticancer and antimalarial to antibacterial and anti-inflammatory. nih.govguidechem.comnih.gov
Biochemistry and Toxicology: The clinical use of Cinchophen led to the discovery of its potential for severe liver damage, a finding that ultimately resulted in its withdrawal from human use in many countries. wikipedia.org This spurred research into its metabolic pathways and the biochemical mechanisms of its toxicity. The study of drug-induced liver injury is a critical area at the intersection of biochemistry, toxicology, and medicinal chemistry, and Cinchophen remains a classic example used in this context.
Analytical Chemistry: The need to detect and quantify Cinchophen and its metabolites in biological fluids (like urine) to study its efficacy and toxicity drove the development of relevant analytical methods. wikipedia.org
Physical Organic Chemistry: The mechanisms of the various quinoline syntheses, such as the Doebner-von Miller reaction, have been the subject of detailed physical organic studies to understand the reaction pathways, intermediates, and the influence of electronic and steric effects on the outcomes. wikipedia.orgnih.gov
The journey of Cinchophen, from its synthesis as an early pharmaceutical to the investigation of its biological effects and the subsequent development of advanced synthetic methods for its parent scaffold, illustrates the interconnected nature of the chemical sciences. It highlights how the synthesis of a single compound can catalyze advancements and generate crucial knowledge across multiple disciplines.
Future Research Directions and Open Questions in Cinchophen Hydriodide Chemistry
Exploration of Novel, Sustainable Synthetic Pathways
The traditional synthesis of cinchophen (B1669042) often involves the Doebner reaction, which utilizes aniline (B41778), benzaldehyde, and pyruvic acid. guidechem.com While effective, this and other classical methods like the Pfitzinger reaction can suffer from drawbacks such as harsh reaction conditions, low yields, and the use of toxic reagents. researchgate.net Future research should prioritize the development of novel and sustainable synthetic routes to Cinchophen hydriodide.
A primary area of investigation would be the adaptation of green chemistry principles to the synthesis of the cinchophen backbone. imist.ma This could involve the use of environmentally benign solvents, solvent-free reaction conditions, microwave irradiation to reduce reaction times, and the development of efficient and reusable catalysts. researchgate.net For instance, the use of Lewis acid-surfactants combined catalysts in aqueous media has shown promise in the synthesis of quinoline-4-carboxylic acid derivatives and could be a fruitful avenue for the synthesis of cinchophen. researchgate.net
Once a sustainable route to cinchophen is established, the subsequent formation of the hydriodide salt needs to be optimized. Research should focus on developing a high-yield, one-pot synthesis of this compound that minimizes waste and energy consumption. An ideal pathway would involve the direct and clean reaction of a sustainably synthesized cinchophen with hydroiodic acid under mild conditions.
Table 1: Comparison of Traditional and Proposed Sustainable Synthetic Approaches for Cinchophen
| Feature | Traditional Synthesis (e.g., Doebner Reaction) | Proposed Sustainable Synthesis |
| Solvents | Often organic solvents | Water, ionic liquids, or solvent-free |
| Catalysts | Often strong acids or bases | Recyclable catalysts, biocatalysts |
| Energy Input | High temperatures, long reaction times | Microwave irradiation, lower temperatures |
| Byproducts | Potentially hazardous waste | Minimal and non-toxic byproducts |
| Yield | Can be variable and low | Potentially higher and more consistent |
Advanced Studies in Solid-State Forms and Crystal Engineering
The solid-state properties of a pharmaceutical compound, including its crystal form, can significantly impact its stability, solubility, and bioavailability. While the crystal structure of cinchophen has been reported, there is a complete absence of information regarding the crystalline forms of this compound. nih.gov This represents a significant gap in our understanding of this compound.
Future research should focus on the comprehensive characterization of the solid-state forms of this compound. This would involve systematic screening for different polymorphs, solvates, and co-crystals. Techniques such as X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis would be crucial in identifying and characterizing these forms.
Crystal engineering principles could then be applied to design and synthesize novel solid forms of this compound with tailored properties. researchgate.net For example, the formation of co-crystals with pharmaceutically acceptable co-formers could be explored to enhance the solubility and dissolution rate of the compound. Understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing will be essential for the rational design of these new solid forms.
Deeper Mechanistic Investigations of Complex Reactions
The reactivity of the quinoline (B57606) ring system in cinchophen allows for a variety of chemical transformations. However, the influence of the hydriodide moiety on the reaction mechanisms of cinchophen is currently unknown. Future research should delve into detailed mechanistic studies of reactions involving this compound.
For instance, understanding the mechanism of esterification and amidation reactions of the carboxylic acid group in the presence of the hydriodide salt is crucial for the synthesis of novel derivatives. The role of the iodide ion as a potential nucleophile or leaving group in various reactions should be investigated. Furthermore, the electronic effects of the protonated quinoline nitrogen on the reactivity of the aromatic rings would be a key area of study. Computational modeling, in conjunction with experimental kinetic studies, could provide valuable insights into the transition states and reaction pathways of these complex reactions.
Development of Highly Selective Analytical Probes
Quinoline derivatives have shown promise as fluorescent probes for the detection of metal ions and other analytes. bath.ac.uk The extended π-system of the quinoline ring in cinchophen provides a good scaffold for the development of such probes. Future research should explore the potential of this compound and its derivatives as highly selective analytical probes.
The quaternization of the quinoline nitrogen by the hydriodide could modulate the photophysical properties of the cinchophen scaffold, potentially leading to enhanced fluorescence or novel sensing capabilities. Efforts should be directed towards designing and synthesizing this compound-based probes with specific recognition sites for target analytes. For example, the introduction of chelating groups could lead to selective sensors for environmentally or biologically important metal ions. The development of such probes would require a combination of synthetic organic chemistry, photophysical characterization, and analytical performance evaluation.
Table 2: Potential Analytical Applications of this compound-Based Probes
| Target Analyte | Potential Probe Design Strategy | Detection Principle |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Incorporation of soft donor atoms (e.g., sulfur) | Fluorescence quenching or enhancement upon binding |
| Biologically Important Anions (e.g., F⁻) | Introduction of hydrogen bond donors | Colorimetric or fluorometric changes |
| Reactive Oxygen Species (ROS) | Functionalization with ROS-reactive moieties | "Turn-on" fluorescence response |
Q & A
Q. How can researchers address gaps in understanding the metabolic fate of this compound?
- Methodological Answer : Perform hepatocyte incubation studies (human and rodent) with LC-HRMS to identify phase I/II metabolites. Use stable isotope labeling (¹³C or ²H) to trace metabolic pathways. For in vivo relevance, conduct bile-duct cannulation in rats to quantify biliary excretion. Integrate findings with PBPK modeling (GastroPlus) to predict human clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
